molecular formula C17H24N2O2S B6474364 N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640980-59-0

N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6474364
CAS No.: 2640980-59-0
M. Wt: 320.5 g/mol
InChI Key: WYMRHYDLNPRKEX-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule that contains a piperidine ring, a cyclopropane ring, and a sulfonamide group. Piperidine is a common structure in many pharmaceuticals and is known for its use in the synthesis of many drugs . The presence of the sulfonamide group suggests potential antibacterial properties, as many sulfonamide drugs are used as antibiotics .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups and rings. The exact structure would need to be determined through methods such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

NPCPS has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of cyclopropanesulfonamide on the reactivity of organic molecules. It has also been used as a model compound for studying the effects of cyclopropanesulfonamides on the stability of drug molecules. Additionally, NPCPS has been used as a model compound for studying the effects of cyclopropanesulfonamides on the pharmacokinetics and pharmacodynamics of drug molecules.

Mechanism of Action

NPCPS has been found to act as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of a wide variety of drugs and other substances in the body. NPCPS binds to the active site of cytochrome P450 enzymes and prevents them from metabolizing drugs and other substances. This can lead to an increase in the amount of active drug in the body and can have a variety of effects depending on the drug.
Biochemical and Physiological Effects
NPCPS has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the amount of active drug in the body. Additionally, NPCPS has been found to have an anti-inflammatory effect and to reduce the formation of free radicals. It has also been found to have an anti-cancer effect and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

NPCPS has several advantages and limitations when used in laboratory experiments. One advantage of NPCPS is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, NPCPS is relatively stable and can be stored for long periods of time. However, NPCPS can be difficult to work with due to its low solubility in water and other solvents. Additionally, NPCPS can be toxic if handled improperly.

Future Directions

NPCPS has a variety of potential future directions. One potential direction is the development of new drugs based on the structure of NPCPS. Additionally, further research into the mechanism of action of NPCPS could lead to the development of new treatments for a variety of diseases. Additionally, NPCPS could be used to develop new drugs that are more effective and have fewer side effects than existing drugs. Finally, further research into the biochemical and physiological effects of NPCPS could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

NPCPS can be synthesized using a variety of methods. The most common method involves the reaction of an amine, such as piperidine, with a cyclopropanesulfonamide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction to give the desired product. Other methods of synthesis include the reaction of an amine with a cyclopropanesulfonamide in the presence of a base such as potassium hydroxide and the reaction of a sulfonamide with a cyclopropane in the presence of a base such as sodium hydroxide.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s difficult to predict the safety and hazards of this compound .

Properties

IUPAC Name

N-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21,17-10-11-17)18-16-9-5-13-19(14-16)12-4-8-15-6-2-1-3-7-15/h1-4,6-8,16-18H,5,9-14H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMRHYDLNPRKEX-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.